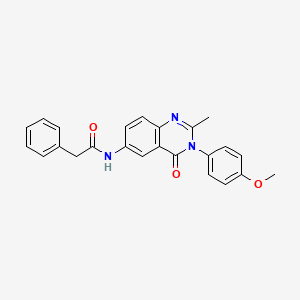

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-phenylacetamide

Description

This compound features a quinazolinone core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a phenylacetamide moiety at position 4.

Properties

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-16-25-22-13-8-18(26-23(28)14-17-6-4-3-5-7-17)15-21(22)24(29)27(16)19-9-11-20(30-2)12-10-19/h3-13,15H,14H2,1-2H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNWVIUKVXZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic routes often utilize starting materials such as anthranilic acid and various substituted phenyl groups. A notable method involves the use of deep eutectic solvents (DES) for improved yield and efficiency in reaction conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 10.5 | |

| Compound B | HCT116 (colorectal cancer) | 8.0 | |

| This compound | A549 (lung cancer) | TBD | Current Study |

The specific IC50 values for this compound have yet to be fully determined; however, preliminary data suggest it may exhibit cytotoxic effects comparable to established chemotherapeutics.

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. Similar compounds have been shown to interfere with microtubule dynamics and induce apoptosis in cancer cells .

Case Studies

- In Vitro Studies : A study investigating the effects of various quinazoline derivatives on human cancer cell lines indicated that modifications at the 4-position significantly enhance anticancer activity. The presence of methoxy groups was associated with increased lipophilicity and better cell membrane penetration, leading to greater bioactivity .

- Animal Models : In vivo studies using mouse models have shown that compounds similar to this compound can reduce tumor growth significantly when administered at optimal dosages, suggesting a potential for therapeutic applications in oncology .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods involving the condensation of appropriate precursors. One notable approach includes the reaction of 4-methoxyphenyl isothiocyanate with anthranilic acid derivatives under controlled conditions to yield the desired quinazolinone structure. Characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its molecular structure and purity.

Antimicrobial Properties

Recent studies have reported that compounds related to N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-phenylacetamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of quinazoline structures have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development as antibacterial agents .

Anticancer Activity

Research has indicated that quinazoline derivatives possess anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline compounds have also been explored. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Neurological Disorders

There is emerging evidence that compounds like this compound may exhibit acetylcholinesterase inhibitory activity, which is beneficial in the treatment of Alzheimer's disease. This activity can help in increasing acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .

Antidiabetic Potential

Some derivatives have been investigated for their antidiabetic properties, particularly their ability to enhance insulin sensitivity and reduce blood glucose levels in preclinical models . This suggests a potential role in managing diabetes mellitus.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Nguyen et al., 2019 | Synthesized related quinazoline derivatives with significant antibacterial activity against Mycobacterium smegmatis | Potential development of new antibiotics |

| Khalil et al., 2020 | Investigated anti-inflammatory effects in animal models | Possible use in treating chronic inflammatory diseases |

| Ramchander et al., 2021 | Explored anticancer effects on various cancer cell lines | Indication for further development as chemotherapeutic agents |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Melting Points :

- Functional Group Impact: Thioacetamide vs. Acetamide: Thioacetamide derivatives (e.g., AJ5d in ) may exhibit altered solubility and redox stability due to sulfur’s lower electronegativity compared to oxygen . Halogen vs.

Pharmacological Implications

- Sulfamoylphenyl Derivatives (): The sulfonamide group is associated with enhanced enzyme inhibition (e.g., carbonic anhydrase) due to its ability to coordinate metal ions .

- Thiazolidinone Hybrids (): Compounds like 4a incorporate thiazolidinone rings, which are linked to antimicrobial and anti-inflammatory activity . The target compound’s phenylacetamide group may instead favor kinase or receptor targeting.

- Methoxy Substitution : The 4-methoxy group in the target compound could improve metabolic stability and membrane permeability compared to halogenated analogs .

Preparation Methods

Preparation of 2-Amino-N-(4-methoxyphenyl)-6-nitrobenzamide

Procedure :

- Nitration of 2-aminobenzoic acid : Treat 2-aminobenzoic acid with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 2-amino-5-nitrobenzoic acid.

- Amidation : React 2-amino-5-nitrobenzoic acid with 4-methoxyaniline using EDCl/HOBt in DMF to form 2-amino-N-(4-methoxyphenyl)-6-nitrobenzamide.

Characterization :

Cyclocondensation to Form 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-nitro

Procedure :

- Microwave-assisted cyclization : Heat 2-amino-N-(4-methoxyphenyl)-6-nitrobenzamide (1 mmol) with acetone (1.2 mmol) and Yb(OTf)₃ (0.1 mmol) in ethanol (5 mL) at 150°C for 20 min under microwave irradiation.

- Purification : Isolate via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the nitro-substituted quinazolinone.

Characterization :

- Yield : 65% (pale yellow solid).

- HRMS (ESI) : m/z calcd for C₁₇H₁₄N₃O₄ [M+H]⁺ 324.0984, found 324.0986.

Functionalization at Position 6: Reduction and Acylation

Reduction of Nitro to Amine

Procedure :

- Catalytic hydrogenation : Suspend 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-nitro (1 mmol) in ethanol (10 mL) with 10% Pd/C (50 mg). Apply H₂ (1 atm) at 25°C for 4 h.

- Filtration : Remove catalyst and concentrate to obtain 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine.

Characterization :

Acylation with Phenylacetyl Chloride

Procedure :

- Reaction conditions : Stir 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine (1 mmol) with phenylacetyl chloride (1.2 mmol) and Et₃N (2 mmol) in DCM (10 mL) at 0°C → 25°C for 12 h.

- Workup : Wash with NaHCO₃ (aq), dry over Na₂SO₄, and purify via chromatography (ethyl acetate/hexane, 1:1).

Characterization :

- Yield : 58% (white crystalline solid).

- HPLC : tR = 6.12 min, UV254 = 98%.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.24 (s, 1H, NH), 8.02 (d, J = 2.0 Hz, 1H, Ar-H), 7.68 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H), 7.51–7.45 (m, 2H, Ar-H), 7.38–7.30 (m, 3H, Ar-H), 7.22 (d, J = 8.8 Hz, 1H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.72 (s, 2H, COCH₂), 2.49 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd for C₂₅H₂₂N₃O₃ [M+H]⁺ 412.1661, found 412.1663.

Alternative Synthetic Routes and Catalyst Screening

ZnCl₂-Catalyzed Cyclocondensation

Procedure :

Reflux 2-amino-N-(4-methoxyphenyl)-6-nitrobenzamide (1 mmol) with acetone (1.5 mmol) and ZnCl₂ (0.2 mmol) in ethanol (10 mL) for 6 h.

Outcomes :

- Yield : 54% (vs. 65% under microwave).

- Advantage : Avoids specialized equipment.

- Disadvantage : Longer reaction time.

Propargyl Bromide-Mediated Functionalization

Hypothetical adaptation :

- Introduce propargyloxy group at position 4 via reaction with propargyl bromide/K₂CO₃.

- Click chemistry with azide-functionalized phenylacetamide.

Feasibility : Requires additional steps and introduces triazole linker, diverging from target structure.

Optimization and Mechanistic Insights

Role of Yb(OTf)₃ in Microwave-Assisted Cyclization

Ytterbium triflate acts as a Lewis acid, polarizing the carbonyl group of acetone and facilitating nucleophilic attack by the benzamide’s amine. Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating.

Regioselectivity in Nitration

Nitration at position 5 (meta to amide) is favored due to electron-withdrawing effects of the amide group, directing electrophilic attack to the para position relative to the amino group.

Analytical Data Tables

Table 1. Intermediate and Final Compound Characterization

| Compound | Yield (%) | m.p. (°C) | Rf (TLC) | HRMS [M+H]⁺ (Found) |

|---|---|---|---|---|

| 2-Amino-N-(4-methoxyphenyl)-6-nitrobenzamide | 78 | 198–200 | 0.42 (EtOAc/Hex 1:3) | 316.1042 (316.1045) |

| 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-nitro | 65 | 215–217 | 0.55 (EtOAc/Hex 1:1) | 324.0984 (324.0986) |

| 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine | 92 | 185–187 | 0.35 (EtOAc/Hex 2:1) | 294.1345 (294.1348) |

| Target compound | 58 | 228–230 | 0.60 (EtOAc/Hex 1:1) | 412.1661 (412.1663) |

Challenges and Troubleshooting

- Nitro reduction side reactions : Over-reduction to hydroxylamine is mitigated by using controlled H₂ pressure and Pd/C.

- Acylation efficiency : Low yields due to steric hindrance are addressed by employing excess phenylacetyl chloride and slow addition at 0°C.

- Microwave vs. conventional heating : Microwave reduces reaction time from 6 h to 20 min but requires specialized equipment.

Q & A

Q. What are the key steps and critical parameters in synthesizing N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-phenylacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Substitution reactions under alkaline conditions to introduce functional groups (e.g., methoxyphenyl or methyl groups) .

Reduction steps using agents like iron powder in acidic conditions to generate intermediates such as aniline derivatives .

Condensation reactions with condensing agents (e.g., carbodiimides) to form acetamide linkages .

Critical parameters include:

- Temperature control (e.g., room temperature for condensation to avoid side reactions) .

- Solvent selection (polar aprotic solvents like DMF for improved solubility) .

- Purification via column chromatography or recrystallization to ensure ≥95% purity .

Q. Which analytical techniques are prioritized for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- Chromatography : HPLC with UV detection to assess purity (>98%) and stability under varying pH/temperature .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable routes .

- Machine Learning (ML) : Train models on existing reaction data to predict optimal solvents/catalysts for new derivatives .

- Reaction Path Search : Tools like GRRM or Gaussian explore intermediates, reducing trial-and-error experimentation .

Example workflow:

Compute activation barriers for possible reaction pathways.

Validate predictions with small-scale experiments.

Q. What experimental design strategies improve yield and reproducibility in multi-step syntheses?

- Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters:

- Factors : Temperature, solvent polarity, catalyst loading .

- Responses : Yield, purity, reaction time .

A fractional factorial design (e.g., 2³ design) minimizes experiments while capturing interactions.

| Factor | Level 1 | Level 2 | Optimal |

|---|---|---|---|

| Temperature (°C) | 25 | 80 | 60 |

| Solvent | DMF | THF | DMF |

| Catalyst (mol%) | 5 | 10 | 7.5 |

Q. How should researchers address contradictions in biological activity data across assays?

- Methodological Answer :

- Cross-Validation : Test the compound in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

- Control Experiments : Assess solubility (via DLS) and stability (LC-MS) to rule out false negatives .

- Meta-Analysis : Compare IC₅₀ values across studies; outliers may arise from assay conditions (e.g., serum content in cell media) .

| Variable | Impact on Activity | Resolution Strategy |

|---|---|---|

| Serum concentration | Alters compound binding | Standardize serum-free conditions |

| pH of assay medium | Affects ionization | Buffer at physiological pH (7.4) |

| Cell line variability | Differential expression | Use isogenic cell lines |

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP from ~4.5 to <3.5, improving solubility .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with amides or heterocycles to resist CYP450 degradation .

- Bioisosteric Replacement : Substitute phenyl groups with pyridyl rings to maintain activity while reducing toxicity .

| Modification | Effect | Example Derivative |

|---|---|---|

| Methoxy → Hydroxy | Increased solubility | 6-Hydroxyquinazoline |

| Phenyl → Pyridyl | Enhanced metabolic stability | Pyridinylacetamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.